N-(2-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide
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Description
N-(2-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide, also known as SBI-553, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential uses.
Scientific Research Applications
Synthesis and Microbial Studies
N-(2-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide and related compounds have been explored in the synthesis of new pyridine derivatives, particularly for their antibacterial and antifungal activities. Patel and Agravat (2007) discussed the synthesis of various benzothiazoles and their subsequent screening for antimicrobial properties, highlighting the potential of these compounds in microbial studies (Patel & Agravat, 2007).
Environmental Degradation and Antibiotic Resistance
Ricken et al. (2013) investigated the environmental degradation of sulfonamide antibiotics, identifying metabolites formed during degradation by Microbacterium sp. This study is significant for understanding the environmental impact and potential problems related to antibiotic resistance propagation (Ricken et al., 2013).
Antitumor Properties
The role of sulfonamide derivatives in antitumor activities has been a subject of research. Owa et al. (2002) evaluated sulfonamide-focused libraries in cell-based antitumor screens. Their research provides insights into the essential pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides (Owa et al., 2002).
Neurological Research
Brown-Proctor et al. (1999) explored 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as a reversible inhibitor of acetylcholinesterase (AChE), indicating its potential in neurological research, although they found limitations for in vivo imaging studies of AChE in the brain (Brown-Proctor et al., 1999).
Antimicrobial Activity
Patel and Agravat (2009) also synthesized and evaluated benzothiazole derivatives for antimicrobial activity, demonstrating the effectiveness of these compounds against certain bacterial and fungal strains (Patel & Agravat, 2009).
Cancer Treatment
Shao et al. (2014) discovered 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. Their study highlights the potential of these compounds in cancer treatment, particularly through the inhibition of the PI3K/AKT/mTOR pathway (Shao et al., 2014).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-5-28-23(30)22-21(18-13-17(31-4)11-12-19(18)27(22)3)26-24(28)33-14-20(29)25-15-7-9-16(10-8-15)32-6-2/h7-13H,5-6,14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTXHOBSNPGQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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